molecular formula C6H10F2O B1457655 [1-(Difluoromethyl)cyclobutyl]methanol CAS No. 1780499-30-0

[1-(Difluoromethyl)cyclobutyl]methanol

Cat. No. B1457655
M. Wt: 136.14 g/mol
InChI Key: XGNCAOFXDASSGU-UHFFFAOYSA-N
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Description

“[1-(Difluoromethyl)cyclobutyl]methanol” is a chemical compound with the molecular formula C6H10F2O. It has a molecular weight of 136.14 .


Molecular Structure Analysis

The InChI code for “[1-(Difluoromethyl)cyclobutyl]methanol” is 1S/C6H10F2O/c7-5(8)6(4-9)2-1-3-6/h5,9H,1-4H2 .


Physical And Chemical Properties Analysis

“[1-(Difluoromethyl)cyclobutyl]methanol” is a liquid . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Stereochemistry and Solvent Interaction

  • In the realm of stereochemistry and solvent interactions, the behavior of cyclobutyl derivatives in reactions has been studied to understand the retention of configuration in methyl ether substitution products. This is crucial for designing stereospecific synthetic routes in organic chemistry (Creary, 2023).

Methanol as a Building Block

  • Methanol's role as a key building block for chemical synthesis is extensively reviewed, emphasizing its potential in creating complex chemical structures and as a clean-burning fuel. The conversion of CO2 to methanol offers a method for reducing CO2 emissions, highlighting its significance in sustainable chemistry and energy storage solutions (Dalena et al., 2018).

Analytical and Detection Techniques

  • The development of a hybrid electrophoresis device for the concurrent detection of methanol and ethanol showcases the importance of analytical chemistry in quality control and safety in the fermentation industry (Santos et al., 2017).

Catalysis and Chemical Synthesis

  • Research into using methanol as both a C1 synthon and H2 source for N-methylation of amines and transfer hydrogenation of nitroarenes demonstrates its versatility in organic synthesis and the development of cleaner, more efficient chemical processes (Sarki et al., 2021).

Hydrogen Production from Methanol

  • The application of membrane reactor technology for hydrogen generation from methanol underlines the role of methanol in renewable energy, offering insights into more efficient and sustainable energy production methods (Dalena et al., 2018).

Methanol in Biomembrane Studies

  • Studies on methanol's effect on lipid dynamics in biological membranes provide valuable information for understanding the structural and functional aspects of biomembranes, crucial for both basic biological research and the development of therapeutic agents (Nguyen et al., 2019).

Methanol to Olefins (MTO) Process

  • The methanol-to-olefins process is an important industrial application, transforming methanol into valuable olefins. This highlights methanol's role in the chemical industry, providing a bridge between renewable resources and petrochemical products (Tian et al., 2015).

properties

IUPAC Name

[1-(difluoromethyl)cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c7-5(8)6(4-9)2-1-3-6/h5,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNCAOFXDASSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Difluoromethyl)cyclobutyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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